molecular formula C6H8N2O3 B2534926 Methyl 4-amino-3-methylisoxazole-5-carboxylate CAS No. 83988-30-1

Methyl 4-amino-3-methylisoxazole-5-carboxylate

Cat. No. B2534926
CAS RN: 83988-30-1
M. Wt: 156.141
InChI Key: CSXOORNBNVEFNG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylisoxazole-5-carboxylate is a derivative of isoxazole . It has the empirical formula C6H8N2O3, a CAS Number of 83988-30-1, and a molecular weight of 156.14 . The molecule is almost planar, with a root mean square (RMS) deviation for the non-hydrogen atoms of 0.029 Å . This conformation is supported by an intramolecular N—H…O hydrogen bond .


Molecular Structure Analysis

The crystal structure of the molecule shows it to be almost planar . This conformation is supported by an intramolecular N—H…O hydrogen bond . In the extended structure, the molecules are linked by N—H…O hydrogen bonds into chains propagating along [010] .


Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is CC1=NOC(C(OC)=O)=C1N . The InChI key is CSXOORNBNVEFNG-UHFFFAOYSA-N .

Scientific Research Applications

Neuroprotective and Therapeutic Applications

  • Neuroprotection in Stroke : Studies have highlighted the role of ionotropic glutamate receptors, like AMPA and NMDA receptors, in ischemic cerebral injury. Research suggests that modulating these receptors, potentially through compounds related to Methyl 4-amino-3-methylisoxazole-5-carboxylate, could offer new therapeutic strategies for ischemic stroke treatment by attenuating intracellular calcium overload and mitigating neuronal damage (Liu et al., 2014).

  • Antidepressant Effects : The exploration of AMPA receptor agonists, including compounds with structural similarities to this compound, has shown potential in depression treatment. These studies suggest that AMPA agonists could offer rapid antidepressant effects, highlighting the importance of further research in this area to develop novel antidepressants with fewer side effects compared to current treatments (Yang et al., 2012).

Applications in Organic Synthesis

  • Scaffolds for Synthesis : The chemical structure of this compound and its derivatives are valuable as scaffolds in the synthesis of various heterocyclic compounds. Their unique reactivity allows for the creation of diverse molecular entities, which can be utilized in further drug development and material science applications (Gomaa & Ali, 2020).

Nutritional and Food Science Research

  • Food-derived Heterocyclic Amines : While directly related research on this compound in food science may be limited, the study of heterocyclic amines (HAs) in the context of dietary intake and cancer risk is relevant. HAs, which are structurally similar to the compound of interest, are formed during the cooking of meats and have been implicated in various health risks, emphasizing the importance of understanding these compounds' formation and mitigation in food science (Snyderwine, 1994).

Future Directions

Methyl 4-amino-3-methylisoxazole-5-carboxylate has been successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This new unnatural β-amino acid, presenting various biological activities, could potentially be used in the synthesis of a new class of bioactive peptides .

properties

IUPAC Name

methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXOORNBNVEFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83988-30-1
Record name methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
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